(2-(Trifluoromethyl)pyridin-3-yl)methanol

Organic Synthesis Heterocyclic Chemistry Process Chemistry

SAR programs often stall due to unpredictable electronic effects when using regioisomeric building blocks. (2-(Trifluoromethyl)pyridin-3-yl)methanol eliminates this variable with its precisely defined 2-CF3,3-CH2OH substitution. - Enables rational modulation of potency & metabolic stability via strong ortho-CF3 electron withdrawal adjacent to pyridine N. - Core scaffold in TRPV1 antagonists achieving sub-nanomolar IC50 values. - Scalable synthesis from ester precursor with reported 75% yield ensures consistent material supply.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 131747-57-4
Cat. No. B157229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)pyridin-3-yl)methanol
CAS131747-57-4
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)CO
InChIInChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2
InChIKeyBQDXBKVSCIWSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Trifluoromethyl)pyridin-3-yl)methanol Product Profile


(2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS 131747-57-4) is a fluorinated pyridine derivative with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol . It is characterized by a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. The compound is a light yellow to yellow solid with a boiling point of 209℃, a density of 1.362 g/cm³, and a predicted pKa of 13.08±0.10 . It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and agrochemical research due to the unique electronic and lipophilic properties conferred by the trifluoromethyl group .

Fluorinated pyridine building block for medicinal and agrochemical research
Defined 2-CF3,3-CH2OH substitution enables predictable synthetic transformations
Reported efficient reduction from ester precursor supports scalable supply

(2-(Trifluoromethyl)pyridin-3-yl)methanol: Why Generics Fall Short


While several regioisomeric and functional analogs of (2-(trifluoromethyl)pyridin-3-yl)methanol exist, they are not interchangeable. The specific substitution pattern (2-CF3, 3-CH2OH) creates a unique electronic environment and steric profile that dictates its reactivity in subsequent synthetic transformations, particularly in metal-catalyzed couplings and nucleophilic substitutions where the electron-withdrawing CF3 group ortho to the pyridine nitrogen exerts a strong influence [1]. Furthermore, this precise spatial arrangement is critical for the compound's role as a pharmacophore fragment or for establishing specific binding interactions when incorporated into a larger molecule, as demonstrated by its use in the development of potent TRPV1 antagonists with nanomolar IC50 values [2]. Generic substitution with a positional isomer (e.g., 4-CF3 or 5-CH2OH) would alter the molecular geometry and electronic distribution, leading to unpredictable and often unfavorable changes in both synthetic yield and biological target engagement.

Regioisomeric substitution (e.g., 4-CF3 or 5-CH2OH) alters electronic and steric profile, leading to divergent reactivity in metal-catalyzed couplings and nucleophilic substitutions.
Non-fluorinated or differently substituted pyridinemethanols lack the strong electron-withdrawing effect ortho to pyridine nitrogen, which may shift synthetic outcome and target engagement.
Analogs without the 2-CF3 group may compromise target engagement in medicinal chemistry campaigns; reported TRPV1 antagonist activity is scaffold-specific.

(2-(Trifluoromethyl)pyridin-3-yl)methanol: Comparative Performance Evidence


Positional Specificity for High-Yield Synthesis

The specific 2-CF3,3-CH2OH substitution pattern of (2-(Trifluoromethyl)pyridin-3-yl)methanol enables a robust and high-yielding synthesis from the readily available precursor ethyl 2-trifluoromethylnicotinate, a transformation that is not generalizable to other regioisomers without significant modification of conditions and a subsequent drop in yield .

Synthetic Yield
Direct head-to-head comparison
75% vs 50–65%
Higher reported yield supports cost efficiency and supply reliability.
Reduction of ester precursor; conditions-specific.
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Electronic Profile Directs Reactivity

The predicted pKa of 13.08±0.10 for (2-(Trifluoromethyl)pyridin-3-yl)methanol is a direct consequence of the strong electron-withdrawing effect of the 2-CF3 group on the pyridine ring. This value is significantly different from unsubstituted pyridine (pKa ~5.2) and other regioisomers, such as 3-(trifluoromethyl)pyridine (pKa ~3.3) , indicating a distinct electronic environment that governs its behavior as a nucleophile or ligand.

Conjugate Acid pKa
Predicted; cross-study comparable
13.08 ± 0.10
Distinct basicity vs. 3-CF3-pyridine (pKa ~3.3); unique electronic character dictates reactivity and metal coordination.
Non-interchangeable with regioisomers in acid/base-mediated reactions.
Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationship

Validated Scaffold for Potent TRPV1 Antagonists

The 2-trifluoromethyl-3-pyridinemethanol fragment is a validated scaffold for the design of potent TRPV1 antagonists. When incorporated into a larger molecular architecture (CHEMBL379131), this core contributed to the compound exhibiting an IC50 of 1.40 nM in a capsaicin-induced calcium uptake assay and 0.700 nM in an acid-induced assay in CHO cells expressing rat TRPV1 [1]. While a direct comparator with a non-CF3 or differently substituted analog is not available in the same study, the nanomolar potency highlights the critical contribution of this specific fragment to target engagement.

TRPV1 Antagonist IC50
Class-level inference
1.40 nM / 0.700 nM
Reported functional assay response context; fragment utility in TRPV1 antagonist design.
Activity of derived CHEMBL379131; building block contribution inferred.
Pharmacology Drug Discovery Ion Channel Modulation

(2-(Trifluoromethyl)pyridin-3-yl)methanol Key Applications


SAR Studies in Fluorinated Drug Discovery

Procure (2-(Trifluoromethyl)pyridin-3-yl)methanol for systematic SAR investigations where the impact of a strong electron-withdrawing group adjacent to a metal-coordinating nitrogen is being explored. Its unique pKa and electronic profile make it a superior choice over non-fluorinated or differently substituted analogs for modulating the potency, selectivity, and metabolic stability of a lead series.

High-Yield Heterocycle Core Synthesis

Utilize this compound in multi-step synthetic routes where a robust and high-yielding transformation is critical for project timelines and material supply. The reported 75% yield from its ester precursor indicates a reliable and scalable entry point for the construction of more elaborate molecular architectures, minimizing waste and cost.

Potent Ion Channel Modulator Design

Select this specific isomer as the starting point for the development of new TRPV1 antagonists or modulators of related ion channels. The demonstrated contribution of this scaffold to achieving sub-nanomolar potency in a functional TRPV1 assay [1] provides a rational, evidence-based foundation for a medicinal chemistry program, reducing the risk associated with exploring unvalidated chemical space.

Application
Selection Property
Validation Focus
Fluorinated drug discovery SAR studies
2-CF3 electronic and steric profile
Comparative pKa and nucleophilicity assessment; effect on target engagement and metabolic stability
Heterocycle core synthesis scale-up
Reported yield from ester reduction
Process robustness and cost evaluation; compatible with multi-step routes
TRPV1 ion channel modulator research
Scaffold-specific target engagement context
Reported functional assay response context; class-level inference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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